molecular formula C19H17NO2 B14432467 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 82238-49-1

3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14432467
CAS No.: 82238-49-1
M. Wt: 291.3 g/mol
InChI Key: AGWFAGBMYLCQKF-UHFFFAOYSA-N
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Description

3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is an organic compound with a complex structure that includes a butenyl group, two phenyl groups, and an oxazol-2(3H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

CAS No.

82238-49-1

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

3-but-3-en-2-yl-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C19H17NO2/c1-3-14(2)20-17(15-10-6-4-7-11-15)18(22-19(20)21)16-12-8-5-9-13-16/h3-14H,1H2,2H3

InChI Key

AGWFAGBMYLCQKF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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